molecular formula C5H3BrClN B124038 4-Bromo-2-chloropyridine CAS No. 73583-37-6

4-Bromo-2-chloropyridine

Cat. No.: B124038
CAS No.: 73583-37-6
M. Wt: 192.44 g/mol
InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and chlorine atoms, respectively . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

4-Bromo-2-chloropyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

4-Bromo-2-chloropyridine is extensively used as a building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in:

  • Pharmaceuticals: It is utilized to synthesize various drug candidates.
  • Agrochemicals: The compound is involved in developing pesticides and herbicides.

Biology

In biological research, this compound is employed to create biologically active molecules. Notable applications include:

  • Drug Development: Used as a precursor for synthesizing therapeutic agents with potential anticancer properties.
  • Proteomics Research: Its utility in proteomics highlights its importance in studying protein interactions and functions .

Medicine

This compound has been investigated for its potential in developing new drugs. Case studies have demonstrated its effectiveness in:

  • Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties .
  • Therapeutic Agents: It has been explored for synthesizing compounds targeting various diseases.

Industry

The compound is also valuable in industrial applications, where it serves as an intermediate for producing specialty chemicals. Its versatility allows for use in:

  • Chemical Manufacturing: It aids in creating various chemical intermediates essential for industrial processes.
  • Agricultural Chemicals: Its role in synthesizing agrochemicals contributes to agricultural productivity.

Case Studies

  • Antitumor Activity Study:
    • Researchers synthesized novel chiral derivatives from this compound, demonstrating notable antitumor effects against specific cancer cell lines. The study highlighted the compound's potential as a lead structure for drug development .
  • Palladium-Catalyzed Synthesis:
    • A study showcased the use of this compound in palladium-catalyzed reactions to synthesize substituted azafluorenones. The process utilized both halogen substituents effectively, resulting in high yields of the desired products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Bromo-2-chloropyridine can be compared with other halogenated pyridines, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo. The unique positioning of the halogen atoms in this compound makes it particularly useful in certain synthetic routes and applications.

Biological Activity

4-Bromo-2-chloropyridine (CAS Number: 73583-37-6) is an organic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and applications in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Formula : C5_5H3_3BrClN
  • Molecular Weight : 192.44 g/mol
  • Melting Point : 27 °C
  • Boiling Point : 226.6 °C
  • Density : 1.7 g/cm³
  • Flash Point : 90.9 °C

Biological Applications

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds, including:

  • Pharmaceuticals : It is utilized in the development of drugs targeting specific biological pathways.
  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides, enhancing agricultural productivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound possess anticancer activity. For instance, modifications to the pyridine ring have led to compounds that inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Synthesis of Floyocidin B

A prominent case study involved the total synthesis of floyocidin B, where this compound was used as a key intermediate. The regioselective functionalization strategies employed in this synthesis highlight the compound's utility in creating complex molecular architectures with potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial efficacy.
Substituent PositionBiological ActivityReference
4-positionIncreased potency against bacteria
5-positionEnhanced anticancer activity

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile:

  • Acute Toxicity : Classified as harmful if swallowed, it can cause skin irritation and serious eye damage.
  • Safety Precautions : Proper handling procedures must be followed to mitigate exposure risks, including using personal protective equipment (PPE) when working with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-chloropyridine, and how do reaction conditions impact yield?

Two primary synthetic strategies are documented:

  • Route 1: Starting with 2-bromo-4-chloropyridine, functionalization occurs at the C2 position of the pyridine ring.
  • Route 2: Using this compound as the starting material, synthesis begins at the C4 position. Reaction conditions (e.g., temperature, catalysts) significantly affect yields, as seen in the preparation of 1-(2-chloropyridin-4-yl)-1H-pyrazole, where a 60% yield was achieved after 24 hours .
  • Key factors include solvent choice, reaction time, and halogen reactivity (Br vs. Cl), which influence substitution patterns and byproduct formation.

Q. How is this compound characterized to confirm purity and structural integrity?

Spectroscopic methods are critical:

  • NMR : 1^1H NMR (300 MHz, CDCl3_3) reveals distinct signals for aromatic protons (δ 6.55–8.42 ppm), with coupling constants (J values) confirming substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 180.0328) validates molecular composition .
  • Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95% purity thresholds is recommended, as per commercial grade specifications .

Advanced Research Questions

Q. How does the halogen positioning in this compound influence regioselectivity in cross-coupling reactions?

The Br and Cl substituents create distinct electronic environments:

  • Bromine (C4) is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine (C2). Computational studies (e.g., DFT) can predict activation barriers for bond cleavage .
  • In nucleophilic aromatic substitution, the electron-withdrawing Cl at C2 directs incoming nucleophiles to the C4 position. This regioselectivity is exploited in synthesizing fluorescent probes and heterocycles .

Q. What computational approaches are used to predict the reactivity of this compound in metallation reactions?

Density Functional Theory (DFT) calculates:

  • CH acidity : Deprotonation energies at specific positions guide metallation site selection. For example, pyrazole derivatives synthesized from this compound show preferential deprotonation at pyridinic C-H bonds .
  • Reaction pathways : Transition state modeling optimizes conditions for C–C bond formation in palladium-catalyzed reactions .

Q. What analytical challenges arise when tracking this compound in complex reaction mixtures?

  • Degradation : Halogenated pyridines may decompose under harsh conditions (e.g., high temperature), requiring real-time monitoring via LC-MS .
  • Byproduct identification : Multi-dimensional NMR (e.g., 1^1H-13^13C HSQC) or tandem mass spectrometry (MS/MS) distinguishes regioisomers, such as 3-bromo-2-chloropyridine, which share similar fragmentation patterns .

Q. How is this compound utilized in designing fluorescence probes for enzymatic activity?

  • The compound serves as a scaffold for γ-glutamyltranspeptidase (GGT) probes. A γ-Glu fragment is attached to the pyridine core, enabling enzyme-activated fluorescence. The halogen atoms stabilize the excited state, enhancing probe sensitivity .
  • Optimization involves adjusting substituent positions (e.g., arylvinyl groups) to balance fluorescence quantum yield and enzyme recognition .

Q. Methodological Considerations

  • Storage : Store at 0–6°C to prevent decomposition, as halogenated pyridines are sensitive to light and heat .
  • Safety : Classified as hazardous (e.g., [危]4-3-III in Japanese regulations) due to potential toxicity; use fume hoods and personal protective equipment .

Properties

IUPAC Name

4-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMWUXYIFULDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397267
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-37-6
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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